molecular formula C12H12N4.C2H4O2<br>C14H16N4O2 B13800897 4-(Phenylazo)benzene-1,3-diamine acetate CAS No. 79234-33-6

4-(Phenylazo)benzene-1,3-diamine acetate

Cat. No.: B13800897
CAS No.: 79234-33-6
M. Wt: 272.30 g/mol
InChI Key: VKWMKHKYDTTYER-UHFFFAOYSA-N
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Description

4-(Phenylazo)benzene-1,3-diamine acetate is a useful research compound. Its molecular formula is C12H12N4.C2H4O2 and its molecular weight is 272.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Phenylazo)benzene-1,3-diamine acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Phenylazo)benzene-1,3-diamine acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

79234-33-6

Molecular Formula

C12H12N4.C2H4O2
C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

acetic acid;4-phenyldiazenylbenzene-1,3-diamine

InChI

InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4)

InChI Key

VKWMKHKYDTTYER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N

Related CAS

495-54-5 (Parent)

Origin of Product

United States

Contextualization Within Azo Compound Chemistry Research

The study of 4-(Phenylazo)benzene-1,3-diamine acetate (B1210297) is fundamentally rooted in the extensive field of azo compound chemistry. Azo compounds, characterized by the functional group R-N=N-R', are a significant class of organic materials known for their vibrant colors and diverse applications. researcher.life Historically significant, these compounds form the basis for more than half of all synthetic dyes used globally. isnra.netresearchgate.net Their synthesis is typically achieved through a well-established two-step process involving diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative. researcher.lifejchemrev.com

The defining feature of azo compounds is the azo group (-N=N-), which, when connected to aromatic systems, creates a large, delocalized π-electron system. researcher.lifemdpi.com This extended conjugation is responsible for the absorption of light in the visible spectrum, giving rise to their characteristic colors. researcher.lifejchemrev.com The specific color of an azo dye can be fine-tuned by altering the substituents on the aromatic rings, which modifies the electronic structure of the molecule. jchemrev.com

Beyond their use as colorants in industries like textiles and printing, the unique electronic and structural properties of azo compounds have made them subjects of intense research in advanced materials science. isnra.netjchemrev.com Their ability to undergo reversible cis-trans isomerization under light or heat has led to applications in optical materials, such as molecular switches and data storage systems. mdpi.com Furthermore, their reactivity and stability have been harnessed in fields ranging from pharmaceuticals to analytical chemistry. researcher.lifeisnra.net

Significance of Diamine and Azo Functionalized Scaffolds in Advanced Materials and Chemical Science

The molecular architecture of 4-(Phenylazo)benzene-1,3-diamine acetate (B1210297) incorporates two key features that are of particular interest in modern chemistry: the azo functional group and a diamine scaffold. The combination of these components creates a versatile platform for the development of advanced materials.

Azo-functionalized scaffolds are prized for their photoresponsive properties. The N=N double bond allows for photoisomerization, a property that makes these molecules suitable for creating "smart" materials that can respond to light stimuli. This has been explored for applications in photo-electronics and optical imaging. isnra.netresearchgate.net The stability and ease of synthesis of the azo linkage further enhance its utility as a building block in complex molecular architectures, including polymers and dendrimers. jchemrev.com

Diamine scaffolds , particularly aromatic diamines like phenylenediamine, are crucial building blocks in polymer chemistry and materials science. researchgate.net The two amine groups provide reactive sites for condensation reactions, allowing them to be incorporated into polymer chains to form high-performance materials such as polyamides and polyimides. These polymers often exhibit excellent thermal stability and mechanical strength. Furthermore, the amine groups can be functionalized to tune the solubility, reactivity, and electronic properties of the resulting materials. ijaers.com In the context of azo compounds, the presence of diamine groups offers sites for further chemical modification, enabling the attachment of the azo dye to other molecules or surfaces, or for influencing the compound's acid-base properties.

The convergence of these two functionalities in a single molecule, as seen in the parent structure of 4-(Phenylazo)benzene-1,3-diamine, creates a chromophore with reactive handles. This allows for its use not only as a dye but also as a monomer or a functional component in more complex systems, opening avenues for its application in functional polymers, sensors, and other advanced materials.

Elucidation of Research Gaps and Objectives for Comprehensive Investigation of 4 Phenylazo Benzene 1,3 Diamine Acetate

Historical and Contemporary Approaches to Azo Coupling Reactions in the Context of Aniline (B41778) and Benzene-1,3-diamine Substrates

The history of dye synthesis is broadly divided into two periods: the pre-aniline era, which relied on natural sources from plants and animals, and the post-aniline era, which began in 1856 with William Henry Perkin's synthesis of Mauveine from aniline. psiberg.com This discovery launched the age of synthetic dyes. The first azo dyes were produced shortly after, with Chrysoidine being an early commercial success. britannica.com Synthesized by coupling diazotized aniline with m-phenylenediamine (B132917) (benzene-1,3-diamine), it has been in use since 1875 as the first azo dye for wool. britannica.com

The foundational method for synthesizing azo dyes like Chrysoidine is a two-step process:

Diazotization : A primary aromatic amine, such as aniline, is converted into a diazonium salt. psiberg.comdyespigments.net

Azo Coupling : The resulting diazonium salt is reacted with an electron-rich aromatic compound, known as the coupling component, such as benzene-1,3-diamine. slideshare.netnih.gov

This traditional approach, first reported by Peter Griess in 1858, remains the most common method due to its versatility and the vast structural diversity it allows. byjus.comcdnsciencepub.com Contemporary methods often focus on improving the efficiency, safety, and environmental footprint of this classic reaction, exploring novel catalysts, solvent systems, and reaction conditions.

Diazotization Mechanism

The conversion of a primary aromatic amine like aniline into a diazonium salt is a well-understood process. vedantu.com The reaction is typically carried out in a cold, acidic solution.

The key steps are as follows:

Formation of Nitrous Acid : In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (B80452) (NaNO₂) generates nitrous acid (HNO₂) in situ. chemicalnote.com

Formation of the Nitrosonium Ion : The nitrous acid is then protonated by the excess strong acid, followed by the loss of a water molecule to form the highly reactive nitrosonium ion (NO⁺), which serves as the primary electrophile. vedantu.comchemicalnote.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the aniline molecule attacks the nitrosonium ion, forming an N-nitrosamine intermediate. vedantu.comyoutube.com

Rearrangement and Dehydration : The N-nitrosamine undergoes a series of proton transfers (tautomerization) to form a diazohydroxide. byjus.comvedantu.com Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the final arenediazonium ion. byjus.comvedantu.comyoutube.com

Electrophilic Aromatic Substitution (Coupling) Mechanism

The azo coupling reaction is a classic example of electrophilic aromatic substitution. slideshare.netnih.gov The arenediazonium ion, while stabilized by resonance, is a relatively weak electrophile. Therefore, it requires a highly activated aromatic ring to react. csbsju.eduyoutube.com Benzene-1,3-diamine is an excellent coupling component due to the presence of two strongly activating amino (-NH₂) groups.

The mechanism proceeds as follows:

Electrophilic Attack : The pi electrons of the activated benzene-1,3-diamine ring act as a nucleophile, attacking the terminal nitrogen of the diazonium ion. csbsju.edumasterorganicchemistry.com This attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the coupling component. slideshare.netmasterorganicchemistry.com The substitution occurs preferentially at the position para to one amino group and ortho to the other, as this position is the most sterically accessible and electronically enriched. youtube.comorganic-chemistry.org

Formation of the Sigma Complex : This attack forms a carbocation intermediate known as an arenium ion or sigma complex, where the aromaticity is lost. masterorganicchemistry.com

Deprotonation : A base (such as water or the chloride ion) removes a proton from the carbon atom where the diazonium group has attached. This is a fast step that restores the aromaticity of the ring, resulting in the final, stable azo compound. csbsju.edumasterorganicchemistry.com

The success of azo coupling hinges on the careful control of reaction conditions. Yield, purity, and even the final structure of the product are highly dependent on pH, temperature, and the solvent used.

pH The pH of the reaction medium is arguably the most critical factor. organic-chemistry.org

Diazotization : This step requires a strongly acidic environment (typically pH 1-2). The excess acid is necessary to generate the nitrosonium ion (NO⁺) from nitrous acid and to prevent the primary aromatic amine from acting as a nucleophile and coupling with the newly formed diazonium salt. vedantu.com

Coupling : The optimal pH for the coupling step depends on the nature of the coupling component. For coupling with aromatic amines like benzene-1,3-diamine, a mildly acidic medium (pH 4–5) is ideal. libretexts.org In this range, there is a sufficient concentration of the free amine to act as a potent nucleophile. If the pH is too low, the amine becomes protonated (-NH₃⁺), which deactivates the ring towards electrophilic attack. If the pH is too high (alkaline), the diazonium ion can be converted into an unreactive diazohydroxide or diazoate anion. libretexts.org

Temperature Low temperature is crucial for the synthesis of azo compounds.

Diazotization and coupling reactions are almost universally conducted at low temperatures, typically between 0–5 °C. vedantu.comchemicalnote.com

The primary reason for this is the instability of diazonium salts. At higher temperatures, they readily decompose, often reacting with water to form phenols and releasing nitrogen gas. nih.gov This side reaction significantly reduces the yield of the desired azo dye. Maintaining a low temperature ensures the diazonium salt remains stable long enough to react with the coupling component. nih.gov

Solvent Systems Traditionally, azo dye synthesis is performed in aqueous media, using mineral acids like HCl to control the pH. Water is an effective solvent for the amine salts and sodium nitrite. However, the choice of solvent can be adapted to improve solubility or promote alternative reaction pathways. Modern approaches have explored various solvent systems to enhance reaction efficiency and reduce environmental impact.

ParameterDiazotization StageCoupling Stage (with Benzene-1,3-diamine)Rationale
pH 1 - 2 (Strongly Acidic)4 - 5 (Mildly Acidic)Strong acid is needed to form the NO⁺ electrophile. Mildly acidic conditions prevent deactivation of the amine coupling component while maintaining diazonium ion stability. libretexts.org
Temperature 0 - 5 °C0 - 5 °CPrevents the thermal decomposition of the unstable diazonium salt, maximizing the yield of the azo product. nih.gov
Solvent Aqueous HClAqueous solutionWater is a suitable solvent for the reactants, and the use of acid is essential for the reaction mechanism.

Targeted Synthesis of 4-(Phenylazo)benzene-1,3-diamine Acetate

The synthesis of 4-(Phenylazo)benzene-1,3-diamine (Chrysoidine) is a standard laboratory preparation that follows the general principles of diazotization and azo coupling. stackexchange.com The formation of its acetate salt is a subsequent acid-base reaction.

The industrial synthesis route involves:

Diazotization of Aniline : Aniline is dissolved in dilute hydrochloric acid and cooled to 0–5 °C. An aqueous solution of sodium nitrite is then added slowly while maintaining the low temperature. This produces an aqueous solution of benzenediazonium (B1195382) chloride.

Coupling with Benzene-1,3-diamine : The cold benzenediazonium chloride solution is added to a solution of benzene-1,3-diamine (m-phenylenediamine) that is also kept at a low temperature. The coupling reaction occurs, leading to the formation of 4-(Phenylazo)benzene-1,3-diamine hydrochloride as a colored precipitate.

Formation of the Acetate Salt : To obtain the acetate salt, the free base of Chrysoidine (obtained by neutralizing the hydrochloride salt) would be treated with acetic acid.

Optimizing the synthesis of 4-(Phenylazo)benzene-1,3-diamine involves fine-tuning the reaction parameters to maximize yield and minimize the formation of byproducts.

Key optimization strategies include:

Stoichiometric Control : Using a slight excess of nitrous acid can ensure the complete diazotization of aniline, but a large excess should be avoided as it can lead to side reactions.

Rate of Addition : The slow, dropwise addition of sodium nitrite during diazotization and the diazonium salt solution during coupling is critical. This prevents localized temperature increases and ensures a controlled reaction rate.

pH Monitoring : Continuous monitoring and adjustment of pH during the coupling step are essential to maintain the optimal balance between diazonium ion stability and the nucleophilicity of the coupling component.

Purification : The crude product is often purified by recrystallization from a suitable solvent, such as aqueous ethanol, to remove unreacted starting materials and byproducts like phenols formed from diazonium salt decomposition.

ParameterConditionEffect on Efficiency/Purity
Reactant Ratio Slight excess of NaNO₂Ensures complete diazotization of aniline, increasing potential yield.
Temperature Control Strictly 0-5 °CMinimizes decomposition of diazonium salt, reducing phenol (B47542) byproduct and increasing yield.
Addition Rate Slow, dropwisePrevents localized overheating and side reactions, improving purity.
pH for Coupling Maintained at 4-5Maximizes the rate of the desired coupling reaction over competing side reactions.
Stirring Constant, efficient stirringEnsures homogeneity of the reaction mixture, leading to a more uniform product.

While the traditional aqueous acid method is robust, research into alternative synthetic routes aims to improve conditions, yields, and applicability.

Solid-Acid Catalysis : One modified approach involves using solid acids like p-toluenesulfonic acid (p-TsA) in place of mineral acids. organic-chemistry.orgorganic-chemistry.org Diazotization can be carried out by grinding the aromatic amine, sodium nitrite, and p-TsA, which can simplify the procedure and avoid the use of large volumes of corrosive liquid acids. preprints.org

One-Pot Syntheses : To improve process efficiency, one-pot methods have been developed where diazotization and coupling occur in the same reaction vessel. Some methods use reagents like tert-butyl nitrite (t-BuONO) as a nitrosonium source, allowing the reaction to proceed under mild, neutral conditions without strong acids or bases. researchgate.net Other one-pot procedures have been designed for industrial pigment production, sometimes using additives like PTFE to manage the reaction mixture. rsc.orgrsc.org

Microwave-Assisted Synthesis : A more recent development is the use of microwave irradiation to accelerate the synthesis of azo dyes. nih.govresearchgate.net For instance, a metal-free, microwave-assisted coupling of nitroarenes with aromatic amines can produce unsymmetrical azo dyes rapidly and in high yields. nih.gov In this approach, the aniline derivative acts as both a reductant for the nitro group and the coupling substrate. nih.gov

Alternative Coupling Strategies : For unsymmetrical azo compounds, novel C-N coupling strategies are being explored. These include methods like the Buchwald–Hartwig amination of aryl halides with arylhydrazines and copper-catalyzed tandem reactions, which bypass the traditional diazonium salt intermediate. nih.govrsc.org

Green Chemistry Principles in the Synthesis of Azo Derivatives

Applying green chemistry principles to azo dye synthesis is a major focus of modern chemical research, aiming to reduce the environmental impact of this large-scale industry.

Use of Greener Solvents and Catalysts : A significant advancement is the replacement of hazardous mineral acids. Biodegradable and non-toxic polysaccharides like alginic acid have been successfully used to mediate diazotization. digitellinc.com Recyclable solid acid catalysts, such as sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles, allow for easy separation and reuse, minimizing waste. researchgate.netrsc.org

Solvent-Free Conditions : Mechanical grinding methods enable the synthesis of azo dyes under solvent-free conditions at room temperature. rsc.org This approach eliminates the use of toxic organic solvents, reduces energy consumption associated with heating, and simplifies product isolation.

Energy Efficiency : Microwave-assisted synthesis not only accelerates reaction times from hours to minutes but also represents a more energy-efficient heating method compared to conventional oil baths. nih.gov

Green Chemistry PrincipleTraditional MethodGreen AlternativeBenefit
Preventing Waste Multi-step process with intermediate isolationOne-pot synthesis rsc.orgrsc.orgReduced solvent waste, higher process efficiency.
Safer Solvents & Auxiliaries Use of strong mineral acids (HCl, H₂SO₄)Alginic acid digitellinc.com, p-TsA preprints.org, recyclable magnetic acid catalysts rsc.orgUse of non-toxic, biodegradable, or reusable reagents.
Design for Energy Efficiency Conventional heating (hours)Microwave irradiation (minutes) nih.govDrastically reduced reaction times and energy consumption.
Use of Renewable Feedstocks N/AUse of alginic acid (from brown algae) digitellinc.comUtilization of a biodegradable, renewable resource.
Catalysis Stoichiometric acid useRecyclable magnetic nanoparticles as catalysts rsc.orgCatalyst can be recovered and reused, minimizing waste.

Development of Solvent-Free or Environmentally Benign Synthetic Protocols

Traditional methods for synthesizing azo dyes often rely on stoichiometric reagents and environmentally challenging catalysts. However, recent research has focused on developing greener alternatives that minimize waste and energy consumption. longdom.org A significant advancement in this area is the adoption of solvent-free and mechanochemical techniques, such as grinding. longdom.orgresearchgate.net

Grinding reactants together in a mortar and pestle at room temperature represents a simple, low-cost, and efficient method for azo dye synthesis. longdom.orgresearchgate.net This approach can provide the necessary activation energy through friction, eliminating the need for bulk solvents and often reducing reaction times significantly. longdom.org The benefits of such methods include enhanced atom efficiency, easier product processing, and safer handling. longdom.org

Several environmentally benign catalytic systems have also been developed to facilitate azo dye synthesis under green conditions. These include:

Solid Acid Catalysts: Heterogeneous catalysts like nano-γ-Al2O3/Ti(IV) have been used for the coupling reaction between aryl diazonium salts and aromatic compounds under solvent-free grinding conditions. kashanu.ac.ir

Magnetic Nanoparticles: Sulfonic acid functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) serve as reusable catalysts for diazo coupling reactions, again often performed by grinding at room temperature. researchgate.net This methodology aims to overcome the limitations of older methods that required low temperatures, strong acids or alkalis, and toxic solvents. researchgate.net

Ultrasound-Assisted Techniques: The use of ultrasonic irradiation is another green method that can accelerate reactions, leading to higher yields in shorter times while using minimal solvent. researchgate.net

These modern protocols offer substantial advantages over conventional synthesis, as summarized in the table below.

MethodKey FeaturesAdvantages
Mechanochemical Grinding Solvent-free reaction at room temperature using a mortar and pestle. longdom.orgrsc.orgEnvironmentally benign, simple, cost-effective, high conversion rates, reduced reaction time. longdom.orgresearchgate.net
Solid Acid Catalysis Use of reusable heterogeneous catalysts like nano-γ-Al2O3/Ti(IV). kashanu.ac.irSolvent-free conditions, easy catalyst separation, high yields, short reaction times. kashanu.ac.ir
Magnetic Nanoparticle Catalysis Employs functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H) as catalysts. researchgate.netGreen methodology, avoids toxic solvents and harsh conditions, catalyst is reusable. researchgate.net
Ultrasound Irradiation Utilizes ultrasonic waves to promote the reaction. researchgate.netHigh efficiency, shorter reaction times, minimal solvent usage. researchgate.net

Evaluation of Atom Economy and Sustainability Metrics

A core principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the desired final product. primescholars.com It provides a more insightful measure of a reaction's "greenness" than the traditional percentage yield, which only considers the amount of product obtained without accounting for waste generated. primescholars.com

The percent atom economy (% AE) is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

An ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product. primescholars.com However, many common reactions, including the traditional synthesis of azo dyes, generate significant waste in the form of byproducts, leading to a lower atom economy. For instance, in a typical diazotization-coupling sequence, reactants like sodium nitrite and hydrochloric acid contribute atoms to byproducts such as sodium chloride and water, which are not part of the final dye molecule. Designing syntheses that minimize or eliminate such byproducts is a key goal in developing sustainable chemical processes. primescholars.com

Strategic Functionalization and Derivatization Approaches

The functional properties of 4-(Phenylazo)benzene-1,3-diamine can be precisely tuned through strategic chemical modifications. By introducing different functional groups onto either the phenylazo moiety or the diamine ring, or by constructing new heterocyclic systems, a diverse library of derivatives with tailored characteristics can be created.

Synthesis of Analogues with Modified Substituents on the Phenylazo Moiety

The properties of the parent azo compound can be systematically altered by introducing various electron-donating or electron-withdrawing substituents onto the phenyl ring derived from the aniline precursor. This is achieved by using substituted anilines in the initial diazotization step of the synthesis. plantarchives.org The nature and position of these substituents can influence the color, solubility, and binding properties of the resulting dye.

The table below illustrates examples of derivatives synthesized from various substituted anilines.

Aniline PrecursorSubstituent on Phenylazo MoietyResulting Compound Name
Aniline-H (unsubstituted)1-phenyl-2-(3-(2,2,2-trichloro-1-phenylethyl)phenyl)diazene plantarchives.org
4-Chloroaniline4-Chloro1-(4-chlorophenyl)-2-(4-(2,2,2-trichloro-1-phenylethyl)phenyl)diazene plantarchives.org
4-Methoxyaniline4-Methoxy1-(4-methoxyphenyl)-2-(4-(2,2,2-trichloro-1-(p-tolyl)ethyl)phenyl)diazene plantarchives.org
4-Methylaniline (p-Toluidine)4-Methyl4-((2-methyl-5-(2,2,2-trichloro-1-(p-tolyl)ethyl)phenyl)diazenyl)phenol plantarchives.org

Introduction of Diverse Functional Groups on the Diamine Ring for Tunable Properties

Similarly, the diamine portion of the molecule serves as a versatile scaffold for chemical modification. By starting with a substituted m-phenylenediamine as the coupling component, a wide array of functional groups can be incorporated into this ring system. This strategy allows for the fine-tuning of the molecule's electronic properties, reactivity, and potential for further functionalization. Introducing groups such as hydroxyl, alkyl, or halogen moieties can significantly impact the derivative's absorption spectrum and its interaction with other molecules or surfaces.

Exploration of Heterocyclic or Condensed Ring Derivatives

The two amino groups on the 1,3-diamine ring provide reactive sites for the construction of more complex molecular architectures, including heterocyclic and condensed ring systems. This opens a pathway to novel compounds where the azo dye scaffold is integrated into a larger, polycyclic structure. For example, the diamine functionality could potentially undergo cyclocondensation reactions with appropriate reagents to form new heterocyclic rings. Methodologies used for the green synthesis of heterocycles like 1,3-oxazines and thiazolidinones could be adapted for this purpose. researchgate.netresearchgate.net Such derivatization strategies transform the simple azo dye into a more elaborate structure, potentially leading to compounds with unique photophysical, chemical, or biological properties.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed insight into the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(phenylazo)benzene-1,3-diamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.

A study on the polymerization of Chrysoidine provided ¹H and ¹³C NMR spectral data for the monomer in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The ¹H NMR spectrum displays characteristic signals for the aromatic protons, while the ¹³C NMR spectrum reveals the resonances for each unique carbon atom in the molecule.

Table 1: ¹H and ¹³C NMR Chemical Shifts for 4-(Phenylazo)benzene-1,3-diamine in DMSO-d₆

Atom TypeChemical Shift (δ, ppm)Assignment
¹H8.35-NH (Amine Proton)
¹H8.07Aromatic CH
¹H7.89Aromatic CH
¹H7.68Aromatic CH
¹H7.56Aromatic CH
¹H6.43Aromatic CH
¹³C163.23Aromatic C-N
¹³C153.09Aromatic C-N
¹³C150.42Aromatic C-N
¹³C130.26Aromatic CH
¹³C129.56Aromatic CH
¹³C129.41Aromatic C-N
¹³C122.23Aromatic CH
¹³C122.11Aromatic CH
¹³C121.55Aromatic CH
¹³C121.32Aromatic CH

Note: The specific assignment of each aromatic proton and carbon to a particular position on the phenyl and benzene-1,3-diamine rings requires further analysis with 2D NMR techniques.

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the spin-spin coupling network between protons (¹H-¹H correlations). researchgate.netresearchgate.netuwa.edu.auresearchgate.net For 4-(phenylazo)benzene-1,3-diamine, COSY would be used to trace the connectivity of the protons on the phenyl ring and the diamino-substituted benzene (B151609) ring, confirming their substitution patterns. Cross-peaks would appear between protons that are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). nih.govlibretexts.org Each cross-peak in an HSQC spectrum would link a specific proton resonance to the carbon it is bonded to, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.govlibretexts.org HMBC is instrumental in piecing together the molecular skeleton. For instance, it would show correlations from the amine protons to the adjacent ring carbons and from the aromatic protons to carbons two or three bonds away, including across the azo (-N=N-) bridge. This would be key to connecting the phenyl ring to the benzene-1,3-diamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, rather than through-bond coupling. NOESY is particularly useful for determining stereochemistry and conformation. In the case of 4-(phenylazo)benzene-1,3-diamine, NOESY could help to confirm the E/Z configuration around the azo bond by observing correlations between protons on the phenyl ring and the benzene-1,3-diamine ring that are close to each other in space.

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria. For azo dyes, two key dynamic processes are of interest: rotation around single bonds and azo-hydrazone tautomerism.

While specific DNMR studies on 4-(phenylazo)benzene-1,3-diamine are not documented in the reviewed literature, it is known that azo dyes can exist in equilibrium between the azo form and a hydrazone tautomer, particularly if there are hydroxyl groups ortho or para to the azo linkage. In 4-(phenylazo)benzene-1,3-diamine, the primary tautomerism would likely involve the amine groups. Variable-temperature NMR studies could reveal information about the rotational barriers of the phenyl and diamino-phenyl rings and provide evidence for any existing tautomeric equilibria by observing changes in chemical shifts, signal coalescence, or exchange broadening of the amine proton signals.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly complementary and are powerful tools for identifying functional groups and studying non-covalent interactions. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of Chrysoidine (4-(phenylazo)benzene-1,3-diamine) displays several characteristic absorption bands that confirm its molecular structure. uni.lu The presence of amine groups is indicated by N-H stretching vibrations, while the aromatic rings and the azo group also have distinct vibrational signatures. The formation of the acetate salt would be expected to introduce characteristic bands for the carboxylate group of the acetate anion.

Table 2: Key FT-IR Vibrational Bands for 4-(Phenylazo)benzene-1,3-diamine

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H StretchingPrimary Amine (-NH₂)
3100 - 3000C-H StretchingAromatic Ring
~1620N-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C StretchingAromatic Ring
~1450N=N StretchingAzo Group
~1250C-N StretchingAromatic Amine
900 - 675C-H Bending (Out-of-plane)Aromatic Ring

Note: The exact positions of these bands can vary slightly. The broadness and position of the N-H stretching bands are particularly sensitive to hydrogen bonding. In the acetate salt, intermolecular hydrogen bonds between the ammonium (B1175870) protons and the acetate oxygen atoms would likely lead to a broadening and shifting of these N-H bands to lower wavenumbers.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the delocalized π-electron systems of aromatic and azo compounds.

The Raman spectrum of 4-(phenylazo)benzene-1,3-diamine is expected to be rich in signals corresponding to the vibrations of the aromatic rings and the central azo linkage. The N=N stretching vibration, which can sometimes be weak in the IR spectrum, is often a strong and characteristic band in the Raman spectrum due to the polarizability of the azo bond. Surface-Enhanced Raman Spectroscopy (SERS) has been used to obtain high-quality spectra of Chrysoidine, with a notable characteristic peak observed around 1180 cm⁻¹. Another study identified a key peak at 1004 cm⁻¹. researchgate.net

Table 3: Characteristic Raman Shifts for 4-(Phenylazo)benzene-1,3-diamine

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~1600Aromatic Ring StretchingPhenyl/Benzene Rings
~1450N=N StretchingAzo Group
~1390Aromatic Ring VibrationPhenyl/Benzene Rings
~1180C-N Stretching / Ring VibrationAromatic Amine
~1150Aromatic C-H In-plane BendingPhenyl/Benzene Rings
~1004Ring Breathing ModePhenyl Ring

Note: These are representative values, and the exact peak positions and relative intensities can be influenced by the physical state (solid or solution) and molecular environment. DFT calculations are often employed to aid in the precise assignment of the observed Raman bands. rmit.edu.vnnih.gov

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule. unifr.ch These properties are governed by the extended π-conjugated system of the azo dye.

The color of 4-(phenylazo)benzene-1,3-diamine arises from its strong absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to a π → π* electronic transition within the conjugated system. The position of the absorption maximum (λmax) is sensitive to the solvent environment and the pH.

Several sources have reported the λmax for Chrysoidine. In water, the absorption maximum is observed at 449 nm, while other reports place it at 440 nm. This absorption gives the compound its characteristic orange-yellow color. The presence of the acetate counter-ion is not expected to significantly alter the λmax of the chromophore.

Table 4: Electronic Absorption Data for 4-(Phenylazo)benzene-1,3-diamine

Solventλmax (nm)Transition
Water449π → π
Not Specified440π → π

Regarding emission properties, many azo dyes are not strongly fluorescent, as they have efficient non-radiative decay pathways from the excited state, such as E/Z isomerization. While studies have investigated the ability of Chrysoidine to quench the fluorescence of other molecules like bovine liver catalase and bovine serum albumin, detailed reports on the intrinsic fluorescence or phosphorescence of 4-(phenylazo)benzene-1,3-diamine itself are not prevalent in the literature. researchgate.net However, a study on the polymer of Chrysoidine reported fluorescence emission with maximum wavelengths at 483 nm and 558 nm when excited at 350 nm and 480 nm, respectively, suggesting that the chromophoric unit has the potential for luminescence under certain conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For azo compounds like 4-(phenylazo)benzene-1,3-diamine acetate, the color arises from the absorption of light in the visible region of the electromagnetic spectrum, which is directly related to its chromophoric azo group (-N=N-) and the associated aromatic systems.

The electronic spectrum of 4-(phenylazo)benzene-1,3-diamine, also known as Chrysoidine, typically displays a strong absorption band in the visible region. researchgate.net This absorption is attributed to a π→π* electronic transition, which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The extended conjugation between the phenyl ring, the azo bridge, and the diaminobenzene moiety lowers the energy gap between these orbitals, pushing the absorption into the visible range. A weaker n→π* transition, involving the non-bonding electrons on the nitrogen atoms of the azo group, may also be present but is often obscured by the more intense π→π* band.

The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment. For the parent compound, 4-(phenylazo)benzene-1,3-diamine, a λmax of 449 nm has been reported in water. nih.gov In a broader context, studies on analogous azo dyes show that the λmax can shift depending on the solvent and the nature of substituents on the aromatic rings. scispace.com

Table 1: Representative UV-Vis Absorption Data for 4-(Phenylazo)benzene-1,3-diamine in Water

CompoundSolventλmax (nm)Molar Absorptivity (ε)Transition
4-(Phenylazo)benzene-1,3-diamine (Chrysoidine)Water449 nih.govData not availableπ→π*

Note: Data for the acetate salt is not explicitly available in the reviewed literature; the data presented is for the parent compound.

The chromophoric behavior is largely dictated by the azo group conjugated with the aromatic rings. The amino groups on the benzene-1,3-diamine ring act as auxochromes, which are electron-donating groups that intensify and shift the absorption to longer wavelengths (a bathochromic or red shift). The acetate counter-ion is not expected to significantly influence the electronic transitions of the chromophore itself, as it is not part of the conjugated system.

Fluorescence and Phosphorescence Spectroscopy for Luminescence Properties and Quantum Yield Determinations

While many azo dyes are known for their strong absorption properties, they are often weakly luminescent. Fluorescence and phosphorescence are radiative decay processes from the excited electronic state back to the ground state. The efficiency of these processes is quantified by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed.

Generally, azo compounds exhibit low fluorescence quantum yields. nih.gov This is often attributed to efficient non-radiative decay pathways that compete with fluorescence. One significant pathway is the rapid trans-cis isomerization around the -N=N- double bond upon photoexcitation. This isomerization process provides a fast and efficient route for the excited molecule to return to the ground state without emitting a photon.

Luminescence studies on metal complexes involving chrysin, a flavonoid, have shown that the luminescence of the ligand can be quenched upon coordination to a metal ion. researchgate.net While not directly related to 4-(phenylazo)benzene-1,3-diamine acetate, this illustrates the sensitivity of luminescence to the molecular environment and binding interactions. The study of lanthanoid luminescence in the presence of diazocine photoswitches has also demonstrated the modulation of luminescence intensity and lifetimes, highlighting the complex interplay of energy transfer processes. nih.gov

Table 2: General Luminescence Properties of Azo Dyes

PropertyTypical Observation for Azo Dyes
Fluorescence Generally weak to non-existent
Phosphorescence Typically not observed at room temperature in solution
Quantum Yield (Φf) Very low, often < 0.01 nih.gov
Primary Deactivation Pathway Non-radiative decay, including trans-cis isomerization and internal conversion.

Note: This table presents general trends for azo dyes as specific data for 4-(phenylazo)benzene-1,3-diamine acetate is not available.

Solvatochromic and Thermochromic Investigations on Electronic Spectra

The electronic absorption spectrum of 4-(phenylazo)benzene-1,3-diamine acetate is expected to be sensitive to the surrounding environment, a phenomenon known as solvatochromism (solvent-dependent color) and thermochromism (temperature-dependent color).

Solvatochromism arises from differential solvation of the ground and excited states of the dye molecule. wikipedia.org A change in solvent polarity can alter the energy gap between these states, leading to a shift in the λmax. A bathochromic (red) shift with increasing solvent polarity is termed positive solvatochromism, while a hypsochromic (blue) shift is known as negative solvatochromism. Azo dyes often exhibit positive solvatochromism, as the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. scispace.com Studies on various azo dyes have demonstrated this effect across a range of solvents with different polarities. scispace.com

Thermochromism in dyes can be attributed to several factors, including changes in the aggregation state of the dye molecules, shifts in tautomeric equilibria, or alterations in the molecular conformation with temperature. For some azo dyes, temperature changes can influence the trans-cis equilibrium, although this is more commonly a photo-induced phenomenon.

Systematic studies detailing the solvatochromic and thermochromic behavior of 4-(phenylazo)benzene-1,3-diamine acetate with corresponding spectral data across various solvents and temperatures are not extensively documented. However, based on the behavior of analogous azo dyes, a positive solvatochromic effect would be anticipated.

Table 3: Expected Solvatochromic Behavior of 4-(Phenylazo)benzene-1,3-diamine Acetate

Solvent PolarityExpected Shift in λmaxPhenomenonRationale
IncreasingBathochromic (Red Shift)Positive SolvatochromismGreater stabilization of the more polar excited state in more polar solvents. scispace.com

Note: This table is based on the general behavior of similar azo dyes, as specific experimental data for the acetate salt is not available.

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

For 4-(phenylazo)benzene-1,3-diamine acetate, HRMS would confirm the elemental formula of the cationic part (C12H12N4) and the acetate anion (C2H3O2). The parent compound, 4-(phenylazo)benzene-1,3-diamine, has a molecular weight of 212.25 g/mol . chemeo.com

Electron ionization (EI) mass spectrometry of the parent compound, 4-(phenylazo)benzene-1,3-diamine, shows a characteristic fragmentation pattern. The mass spectrum available in the NIST database reveals several key fragments. chemeo.com The molecular ion peak ([M]+•) would be observed at m/z 212. Subsequent fragmentation often involves the cleavage of the bonds adjacent to the azo group. Common fragmentation pathways for azo dyes include the cleavage of the C-N bonds and the N-N bond of the azo linkage. This can lead to the formation of radical cations corresponding to the aniline and phenylenediamine moieties.

The fragmentation of the acetate counter-ion would also be observed, typically as a loss of acetic acid or the detection of the acetate ion itself in negative ion mode.

Table 4: Prominent Ions in the Mass Spectrum of 4-(Phenylazo)benzene-1,3-diamine

m/zRelative IntensityPossible Fragment Ion Structure/Formula
212Moderate[C12H12N4]+• (Molecular Ion)
121High[C6H7N3]+• (Diaminophenyl radical cation)
105Moderate[C6H5N2]+ (Phenyldiazenyl cation)
93High[C6H7N]+• (Aniline radical cation)
77High[C6H5]+ (Phenyl cation)

Source: Based on the NIST Mass Spectrum Data for 1,3-Benzenediamine, 4-(phenylazo)-. chemeo.com

Isotopic abundance analysis, particularly for compounds containing elements with multiple common isotopes like chlorine or bromine, can provide further confirmation of the elemental composition. For 4-(phenylazo)benzene-1,3-diamine acetate, the natural abundance of 13C (~1.1%) would lead to a small M+1 peak in the mass spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a material.

Single-Crystal X-ray Diffraction for Absolute Configuration, Bond Lengths, and Angles

Single-crystal X-ray diffraction (SCXRD) involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. carleton.edu This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.

For 4-(phenylazo)benzene-1,3-diamine acetate, an SCXRD study would reveal the exact conformation of the molecule in the solid state. Key parameters that would be determined include:

The planarity of the azobenzene (B91143) system.

The bond lengths of the N=N double bond and the adjacent C-N single bonds.

The bond angles around the azo group and within the aromatic rings.

The position of the acetate counter-ion and its interactions (e.g., hydrogen bonding) with the diaminoazobenzene cation.

While a crystal structure for 4-(phenylazo)benzene-1,3-diamine acetate is not publicly available, data from related azo dye structures can provide insights into the expected molecular geometry. The N=N double bond length is typically in the range of 1.24-1.26 Å. The C-N=N bond angles are usually around 112-115°. The two phenyl rings are often not perfectly coplanar due to steric hindrance.

Table 5: Typical Bond Lengths and Angles in Azo Compounds

Bond/AngleTypical Value (Å or °)
N=N Bond Length1.24 - 1.26 Å
C-N Bond Length1.41 - 1.45 Å
C-N=N Angle112 - 115°

Note: These are representative values from crystallographic studies of various azo dyes and may not be the exact values for the title compound.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a bulk sample. americanpharmaceuticalreview.com Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase.

PXRD is particularly useful for:

Phase Identification: Confirming the identity of a crystalline solid by comparing its PXRD pattern to a database of known patterns.

Purity Analysis: Detecting the presence of crystalline impurities.

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, such as solubility and melting point.

An investigation of 4-(phenylazo)benzene-1,3-diamine acetate by PXRD would provide its characteristic diffraction pattern, defined by the positions (in degrees 2θ) and intensities of the diffraction peaks. This pattern could then be used for quality control and for studying any potential polymorphic forms of the material. The existence of different crystalline arrangements could be influenced by the crystallization conditions, such as the solvent used and the rate of cooling.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For a compound like 4-(phenylazo)benzene-1,3-diamine acetate, DFT calculations would provide significant insights into its geometry, electronic orbitals, and reactivity.

The initial step in a DFT study involves the optimization of the molecular geometry to find the most stable arrangement of atoms. researchgate.net For 4-(phenylazo)benzene-1,3-diamine acetate, this would involve determining the bond lengths, bond angles, and dihedral angles for both the trans (E) and cis (Z) isomers. Conformational analysis would also be performed to identify the lowest energy conformers. It is expected that the trans isomer would be the more thermodynamically stable form, as is common for azobenzene derivatives. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a similar Amino-Substituted Azobenzene Derivative (trans-isomer)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N=N-CN/A~113-115~180
N=N~1.25N/AN/A
C-N (azo)~1.42N/AN/A
C-N (amino)~1.38N/AN/A

**Note: The data in this table is illustrative for a typical amino-substituted azobenzene and does not represent experimentally or computationally verified data for 4-(phenylazo)benzene-1,3-diamine acetate.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For 4-(phenylazo)benzene-1,3-diamine acetate, the HOMO is expected to be localized on the electron-rich amino-substituted phenyl ring, while the LUMO would likely be centered on the azo bridge and the other phenyl ring. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining the molecule's electronic excitation properties and reactivity. researchgate.net A smaller band gap generally indicates a more reactive species. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Band Gap for a similar Amino-Substituted Azobenzene Derivative

ParameterEnergy (eV)
HOMO-5.5 to -6.0
LUMO-2.0 to -2.5
Band Gap (ΔE)3.0 to 4.0

**Note: The data in this table is illustrative for a typical amino-substituted azobenzene and does not represent experimentally or computationally verified data for 4-(phenylazo)benzene-1,3-diamine acetate.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov For 4-(phenylazo)benzene-1,3-diamine acetate, the ESP map would highlight the electron-rich and electron-poor regions. The nitrogen atoms of the amino groups and the azo bridge are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the phenyl rings would exhibit positive potential (electron-poor). This information is valuable for predicting intermolecular interactions, including hydrogen bonding with the acetate counter-ion.

Time-Dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com For 4-(phenylazo)benzene-1,3-diamine acetate, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to the n→π* and π→π* electronic transitions characteristic of azobenzene derivatives. acs.org The calculated spectra for both the trans and cis isomers would show distinct differences, which is a hallmark of photoswitchable molecules. researchgate.net

Furthermore, DFT can be employed to calculate the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (IR). nih.gov These theoretical predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. mdpi.comnih.gov

Table 3: Representative Predicted Spectroscopic Data for a similar Amino-Substituted Azobenzene Derivative

Spectroscopic TechniquePredicted Value
UV-Vis (λmax, n→π)~450 nm
UV-Vis (λmax, π→π)~350 nm
¹H NMR (aromatic protons)6.5 - 8.0 ppm
IR (N=N stretch)~1400 - 1450 cm⁻¹

**Note: The data in this table is illustrative for a typical amino-substituted azobenzene and does not represent experimentally or computationally verified data for 4-(phenylazo)benzene-1,3-diamine acetate.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. youtube.comnih.govrsc.org

For 4-(phenylazo)benzene-1,3-diamine acetate, MD simulations would be particularly useful for understanding how the solvent influences its conformation and potential for aggregation. nih.gov By simulating the molecule in different explicit solvents (e.g., water, methanol, n-hexane), it would be possible to observe how the solvent molecules interact with the solute and affect the equilibrium between the trans and cis isomers. nih.govacs.org The simulations could also reveal the propensity of the molecules to form aggregates, which can be influenced by factors such as hydrogen bonding and π-π stacking interactions. The presence of the acetate counter-ion would also be a key factor in these simulations, as it would engage in specific electrostatic interactions with the diamine cation and the solvent molecules. youtube.com

Simulation of Intermolecular Interactions in Condensed Phases

No specific data available in the searched literature.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Elucidation

No specific data available in the searched literature.

No specific data available in the searched literature.

No specific data available in the searched literature.

Advanced Applications and Functionalization Strategies in Materials Science and Analytical Chemistry

Photochromic and Optoelectronic Applications

The characteristic photoisomerization of the azobenzene (B91143) unit between its stable trans and metastable cis forms is the foundation for its application in light-responsive materials. This reversible process, triggered by specific wavelengths of light, leads to significant changes in molecular geometry, dipole moment, and absorption spectra, making it a candidate for various optical applications.

The photoisomerization of azobenzene derivatives is a well-documented phenomenon. The more stable trans isomer can be converted to the cis isomer upon irradiation with UV light, while the reverse cis-to-trans isomerization can be induced by visible light or occurs thermally in the dark. The rate of this thermal relaxation is influenced by the electronic nature of substituents on the phenyl rings and the polarity of the surrounding medium.

For amino-substituted azobenzenes like 4-aminoazobenzene (B166484) (AAB), studies have shown that the kinetics of thermal cis-to-trans isomerization are highly dependent on solvent polarity, with accelerated rates observed in more polar solvents. researchgate.net This is in contrast to unsubstituted azobenzene, where the rate is largely independent of solvent polarity. researchgate.net The increased rate in polar solvents for AAB is attributed to a rotational isomerization mechanism that proceeds through a polar transition state, which is stabilized by the polar solvent molecules. researchgate.netlongdom.org The viscosity of the medium, however, appears to have less of an impact on the thermal isomerization of AAB, suggesting that the photoisomerization mechanism may be more sensitive to viscosity. ims.ac.jp

The branching ratio of photoisomerization, which is the production ratio between the cis and trans isomers from the photoexcited state of the trans isomer, has also been investigated for 4-aminoazobenzene. ims.ac.jp A simplistic approach, measuring the population of the cis isomer at the photostationary state as a function of pumping rate, has been used to estimate this ratio without the need for ultrafast time-resolved measurements. ims.ac.jp

Table 1: General Kinetic Parameters of Azobenzene Isomerization

ParameterDescriptionInfluencing Factors
Photoisomerization Quantum Yield (Φt→c) Efficiency of the trans-to-cis conversion upon light absorption.Wavelength of irradiation, solvent, substituents.
Thermal Isomerization Rate Constant (kc→t) Rate of the spontaneous cis-to-trans relaxation in the dark.Temperature, solvent polarity, electronic nature of substituents. researchgate.netlongdom.org
Activation Energy (Ea) The energy barrier for the thermal cis-to-trans isomerization.Solvent polarity, isomerization mechanism (rotation vs. inversion). longdom.org

This table presents generalized parameters for azobenzene derivatives. Specific values for 4-(Phenylazo)benzene-1,3-diamine acetate (B1210297) would require experimental determination.

The photochromic properties of azobenzene derivatives make them attractive for applications in optical switching and high-density optical data storage. nih.govresearchgate.netnih.govresearchgate.net When incorporated into thin polymer films or nanosystems, the light-induced isomerization of the azobenzene moiety can be harnessed to modulate the optical properties of the material, such as its refractive index and absorption coefficient.

One approach to optical data storage involves the localized depoling of polar chromophores in thin films of grafted polymeric materials. nih.govresearchgate.net This can be achieved using a femtosecond near-IR laser source, where the disorientation of the chromophores is promoted by the photoisomerization of the azo-dye component via a two-photon absorption process. nih.govresearchgate.net The resulting localized loss in second harmonic generation efficiency can be read as stored data. nih.govresearchgate.net An advantage of such systems is their potential for rewritability; the material can be erased by reheating and repoling the films. nih.govresearchgate.net

Azobenzene-containing polymers have also been investigated for holographic data storage. researchgate.netacs.org Polarization holography can be used to record gratings with high diffraction efficiency in thin films of these materials. acs.org The response time for recording can be significantly influenced by the molecular structure of the azobenzene unit and its interaction with the polymer matrix. acs.org

While there are no specific reports on the integration of 4-(Phenylazo)benzene-1,3-diamine acetate into such systems, its diamine functionality provides convenient handles for covalent incorporation into polymer backbones or as side chains, making it a promising candidate for the fabrication of photoresponsive thin films and nanosystems.

The incorporation of photochromic dyes like 4-(Phenylazo)benzene-1,3-diamine into polymer matrices can lead to the development of functional polymer composites with light-responsive properties. The diamine groups of this compound allow for its use as a comonomer or a cross-linking agent in the synthesis of various polymers, including polyimides and polyamides.

For instance, in situ oxidation polymerization has been used to graft phenylenediamine onto multi-walled carbon nanotubes, followed by polymerization with poly(methyl methacrylate) to create a nanocomposite. kashanu.ac.ir This demonstrates a pathway for incorporating diamine-functionalized molecules into complex material architectures. The resulting composites can exhibit the properties of both the polymer matrix and the functional additive. In the case of an azobenzene-containing diamine, this would impart photochromic behavior to the composite material. Such materials could find applications in areas like smart coatings, light-controlled actuators, and photo-switchable membranes.

Development of Chemosensors and Biosensors

The presence of both an azo group and amino functionalities in 4-(Phenylazo)benzene-1,3-diamine suggests its potential for use in the development of chemosensors. The nitrogen atoms in the azo bridge and the amino groups can act as binding sites for metal ions and anions, while the chromophoric nature of the azobenzene unit provides a mechanism for colorimetric or spectrophotometric detection.

Azo dyes are known to act as chromogenic chemosensors for metal ions. nanochemres.org The complexation of a metal ion can perturb the electronic structure of the dye, leading to a visible color change. The amino groups in 4-(Phenylazo)benzene-1,3-diamine can also participate in metal ion coordination. Peptides and amino acids, for example, are known to bind metal ions, and this property has been exploited in the development of electrochemical metal ion sensors. mdpi.comresearchgate.net

The coordination of metal ions such as Cu²⁺ and Ni²⁺ often starts at the N-terminal amino nitrogen in peptides. researchgate.net The presence of multiple binding sites (amino groups and azo bridge) in 4-(Phenylazo)benzene-1,3-diamine could lead to the formation of stable chelate complexes with certain metal ions. This complexation event would alter the absorption spectrum of the molecule, providing a basis for the analytical detection of the target ion. The selectivity of the sensor would depend on the geometric and electronic compatibility between the binding pocket of the molecule and the specific metal ion. The addition of metal ions to solutions of amino acids has been shown to affect their reactions with fluorogenic reagents, indicating a strong interaction. nih.gov

While less common than cation sensing, azo-based compounds can also be designed to recognize and sense anions. The sensing mechanism typically relies on the formation of hydrogen bonds between the anion and hydrogen-bond donor groups on the sensor molecule. The amino groups of 4-(Phenylazo)benzene-1,3-diamine can act as hydrogen-bond donors.

The binding of an anion through hydrogen bonding can lead to a change in the electronic properties of the sensor molecule, resulting in a colorimetric or fluorometric response. The selectivity of the sensor for a particular anion is determined by factors such as the strength of the hydrogen bonds, the size and shape of the anion, and the geometric arrangement of the hydrogen-bond donor groups.

Azobenzene derivatives containing acidic or basic functional groups often exhibit pH-dependent absorption spectra, making them useful as pH indicators. nih.gov The amino groups in 4-(Phenylazo)benzene-1,3-diamine are basic and can be protonated in acidic conditions. This protonation alters the electronic properties of the molecule, leading to a shift in its absorption spectrum. acs.org

This acidochromic behavior can be exploited for the development of optical pH sensors. nih.gov The pKa of the amino groups will determine the pH range over which the sensor is effective. Substituents on the phenyl rings can be used to tune the pKa and thereby adjust the sensing range. nih.gov The combination of tetra-ortho methoxy (B1213986) ether and para-amino substitution in some azobenzenes has been shown to increase the pKa of the diazo bond, leading to the formation of azonium species at neutral pH. rsc.org Fluorescent dyes have also been developed into materials for pH sensing and imaging. rsc.orgresearchgate.net

Role as a Functional Building Block in Polymer Chemistry

The presence of two primary amine groups makes 4-(Phenylazo)benzene-1,3-diamine a valuable functional monomer for the synthesis of various polymers. It can be incorporated into polymer chains through polycondensation or other polymerization techniques, imparting the photoresponsive properties of the azobenzene unit to the resulting material.

Aromatic diamines are widely used in the synthesis of high-performance polymers such as polyamides and polyimides. csic.esnih.govnih.govresearchgate.netresearchgate.netmdpi.com These polymers are known for their excellent thermal stability and mechanical properties. The incorporation of a photochromic diamine like 4-(Phenylazo)benzene-1,3-diamine would add a layer of functionality, enabling the development of "smart" polymers that can respond to light.

For example, polyamides can be synthesized by the polycondensation of a diamine with a dicarboxylic acid or its derivative. csic.esnih.govnih.govresearchgate.net Similarly, polyimides are typically prepared by the reaction of a diamine with a dianhydride. mdpi.comresearchgate.netrsc.org The use of 4-(Phenylazo)benzene-1,3-diamine as the diamine monomer in these reactions would result in polyamides or polyimides with azobenzene units integrated into the polymer backbone. These materials could have applications in areas such as photo-switchable films, light-controlled actuators, and materials for optical data storage.

Furthermore, diamines can be used to synthesize other types of polymers, such as benzoxazines, which are precursors to high-performance thermosetting resins. researchgate.netmdpi.comresearchgate.net The incorporation of the azobenzene moiety through the diamine monomer would yield photoresponsive thermosets.

Incorporation into Polymeric Matrices for Smart Materials

The integration of azo dyes, such as derivatives of 4-(phenylazo)benzene-1,3-diamine, into polymeric matrices is a key strategy for the development of "smart" materials. These materials can exhibit tunable optical and mechanical properties in response to external stimuli, particularly light.

The core principle behind the photoresponsive behavior of these materials lies in the trans-cis photoisomerization of the azo group. When exposed to light of a specific wavelength, the more stable trans isomer can be converted to the less stable cis isomer. This isomerization induces a significant change in the molecular geometry and dipole moment of the azo dye, which in turn can influence the macroscopic properties of the polymer matrix. Reversion to the trans state can occur either thermally or by irradiation with a different wavelength of light.

Detailed Research Findings:

The efficiency of this photo-orientation is significantly influenced by the properties of the host polymer, most notably its glass-transition temperature (Tg).

In polymers with a low Tg (below ambient temperature): The polymer chains have high mobility. This allows for rapid thermal diffusion, which can counteract the light-induced anisotropy, making it difficult to achieve and maintain a stable photo-oriented state.

In polymers with a high Tg: The rigid polymer matrix can "freeze" the anisotropic angular distribution of the azo dye molecules created by the polarized pump beam, leading to stable and reversible photo-induced birefringence and dichroism.

While specific studies on 4-(phenylazo)benzene-1,3-diamine acetate are not extensively documented in publicly available literature, the principles derived from research on similar azo dyes incorporated into various polymer matrices are applicable. The diamine functionality of this compound could potentially be used to covalently bond the dye into the polymer backbone, for example, in polyamides or polyimides, which could enhance the stability and responsiveness of the resulting smart material.

Table 1: Influence of Polymer Matrix on Photo-induced Anisotropy of Azo Dyes (Illustrative Examples)

Polymer MatrixGlass Transition Temperature (Tg)Photo-orientation EfficiencyStability of Anisotropy
Poly(methyl methacrylate) (PMMA)HighHighStable
Polyvinyl alcohol (PVA)HighHighStable
Polydimethylsiloxane (PDMS)LowLowUnstable

Grafting onto Surfaces for Functional Coatings and Responsive Surfaces

Grafting 4-(phenylazo)benzene-1,3-diamine or its derivatives onto various surfaces is a promising strategy for creating functional coatings and responsive surfaces. This approach allows for the modification of the surface properties of materials, imparting them with new functionalities derived from the azo dye.

The most common methods for grafting organic molecules onto surfaces include the "grafting-to" and "grafting-from" approaches. In the context of 4-(phenylazo)benzene-1,3-diamine, the amine groups provide convenient handles for covalent attachment to a variety of substrates, such as silica (B1680970), graphene, or other polymers. One powerful technique for this purpose is the use of diazonium salts, which can be generated from the aromatic amine groups of the dye and then readily react with a wide range of surfaces to form stable covalent bonds.

Detailed Research Findings:

Studies on the grafting of aromatic amines and azo compounds onto surfaces have demonstrated the feasibility and versatility of this approach. For instance, new methods have been developed for the chemical grafting of azo compounds onto silica. These methods aim to minimize the number of reaction steps on the carrier surface to ensure higher efficiency and better control over the final product.

The resulting functional coatings can exhibit a variety of interesting properties. For example, surfaces modified with azo dyes can show photo-switchable wettability. Irradiation with UV light can induce the trans to cis isomerization, altering the surface energy and, consequently, the contact angle of liquids on the surface. This property is of great interest for applications in microfluidics, self-cleaning surfaces, and controlled drug release systems.

Furthermore, the grafted azo dye layers can be used as a platform for further functionalization. The remaining free amine group (in the case of mono-grafting of the diamine) can be used to attach other molecules, such as biomolecules or catalysts, leading to multifunctional surfaces.

Advanced Analytical Reagents for Trace Detection and Separation

The chromophoric nature of 4-(phenylazo)benzene-1,3-diamine acetate, coupled with its ability to interact with various analytes, makes it a candidate for use as an advanced analytical reagent in spectrophotometric and chromatographic techniques.

Spectrophotometric Determination in Environmental Analysis and Quality Control

Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a chemical substance. Azo dyes are particularly well-suited for this technique due to their strong absorption in the visible region of the electromagnetic spectrum. When an azo dye interacts with a target analyte, such as a metal ion or an organic pollutant, it can lead to a change in its absorption spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. This change can be used to quantify the concentration of the analyte.

Detailed Research Findings:

While specific applications of 4-(phenylazo)benzene-1,3-diamine acetate in published environmental analysis are limited, the broader class of azo dyes has been extensively studied as chromogenic reagents for the detection of various species. For example, certain azo dyes have been synthesized and evaluated as colorimetric chemosensors for metal cations of biological and environmental importance. In the presence of specific metal ions like Hg2+, Fe2+, Pd2+, Sn2+, and Al3+, these dyes exhibit a marked color change, for instance, from light yellow to pink, which can be easily detected by the naked eye or quantified using a spectrophotometer.

The diamine groups in 4-(phenylazo)benzene-1,3-diamine could potentially enhance its chelating ability with metal ions, making it a sensitive and selective reagent for their determination. The general principle of such a determination would involve the following steps:

Reaction of the azo dye with the sample containing the target analyte under optimized conditions (e.g., pH, temperature, and solvent).

Formation of a colored complex between the dye and the analyte.

Measurement of the absorbance of the complex at its λmax.

Quantification of the analyte concentration using a calibration curve prepared with standard solutions.

Table 2: Potential Spectrophotometric Applications of Azo Diamine Reagents

Target AnalytePrinciple of DetectionPotential Application Area
Heavy Metal Ions (e.g., Pb2+, Cd2+, Hg2+)Chelation leading to a color changeWater and soil quality monitoring
Anionic Pollutants (e.g., nitrites, phosphates)Ion-pair formation with a protonated dyeEnvironmental analysis
Organic Contaminants (e.g., phenols)Coupling reaction to form a new azo dyeIndustrial effluent monitoring

Chromatographic Detection Enhancement and Stationary Phase Development

In the field of chromatography, azo dyes can play a dual role. They can be the analytes to be separated and detected, or they can be incorporated into the chromatographic system to enhance the detection of other compounds or to act as the stationary phase itself.

Detailed Research Findings:

The strong chromophoric properties of azo dyes make them easily detectable by UV-Vis detectors in high-performance liquid chromatography (HPLC). This inherent property can be exploited for detection enhancement through pre-column or post-column derivatization. In this approach, a non-absorbing or weakly absorbing analyte is reacted with an azo-containing derivatizing agent to form a strongly absorbing product that can be detected with high sensitivity. The amine groups of 4-(phenylazo)benzene-1,3-diamine could be derivatized to create a reagent for this purpose, for example, by converting one of the amine groups into a more reactive functionality.

Another exciting area is the development of novel stationary phases for chromatography. Functionalized benzocoronands, which can be synthesized from diamine precursors, have been used as components of chromatographic stationary phases. These phases have shown selectivity for the separation of alkali and alkaline earth metal ions.

More directly, the amine groups of 4-(phenylazo)benzene-1,3-diamine can be used to chemically bond the molecule to a solid support, such as silica gel. The resulting stationary phase would have unique properties due to the presence of the aromatic rings, the azo group, and the remaining free amine group (if applicable). Such a stationary phase could exhibit a combination of reversed-phase, normal-phase, and ion-exchange retention mechanisms, making it suitable for the separation of a wide range of compounds, including polar and nonpolar analytes. The azo group, in particular, can participate in π-π interactions with aromatic analytes, providing an additional mechanism for selectivity. While the development of a stationary phase based specifically on 4-(phenylazo)benzene-1,3-diamine acetate has not been widely reported, the chemical principles for its creation are well-established.

Structure Property Relationship Research and Derivatization Impact

Systematic Investigation of Substituent Effects on Electronic and Steric Properties

The introduction of various functional groups, or substituents, onto the aromatic rings of the 4-(Phenylazo)benzene-1,3-diamine structure is a primary method for tuning its properties. These substituents exert electronic effects (either donating or withdrawing electron density) and steric effects (related to their size and spatial arrangement), which collectively alter the molecule's behavior. researchgate.net

The color of azo dyes is determined by the electronic transitions within the molecule, primarily the π→π* and n→π* transitions of the azo chromophore (-N=N-). researchgate.net The energy required for these transitions, and thus the wavelength of light absorbed, is highly sensitive to the electronic nature of substituents on the aromatic rings.

Electron-donating groups (EDGs) , such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3), increase the electron density of the π-system. This destabilizes the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap. nih.gov A smaller energy gap corresponds to the absorption of lower-energy, longer-wavelength light, resulting in a bathochromic shift (a shift to redder colors). nih.gov For example, introducing an EDG onto the phenyl ring of an azo dye can shift the maximum absorption wavelength (λmax) to a higher value. nih.gov

Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN), decrease the electron density of the π-system. mdpi.com These groups stabilize both the HOMO and LUMO, but typically have a greater stabilizing effect on the LUMO. This increases the HOMO-LUMO energy gap, requiring higher-energy, shorter-wavelength light for excitation. The result is a hypsochromic shift (a shift to bluer colors). nih.gov

The position of the substituent also plays a critical role. Groups in the para position relative to the azo bridge generally have the most significant electronic influence due to direct resonance effects. researchgate.net

Table 1: Effect of Substituents on the Maximum Absorption Wavelength (λmax) of Representative Azo Dyes

Parent Azo Dye StructureSubstituent (on Phenyl Ring)λmax (nm)Effect
Azobenzene (B91143) Derivative-H (None)~440Reference
Azobenzene Derivative-N(CH3)2 (para)~490Bathochromic Shift
Azobenzene Derivative-NO2 (para)~470Bathochromic Shift
Thiophene-Azo-Benzene-H (None)477Reference
Thiophene-Azo-Benzene-OCH3 (para)480Bathochromic Shift
Thiophene-Azo-Benzene-CN (para)452Hypsochromic Shift

Note: Data is illustrative, derived from studies on various azo dye systems to show general trends. Absolute values depend on the specific molecular backbone and solvent. nih.govmdpi.com

Substitution on the benzene-1,3-diamine portion of the molecule primarily influences its conformation and reactivity. The two amino groups are strong electron-donating groups that activate the ring, making it susceptible to further reactions like diazotization and coupling. google.com

Steric hindrance is a significant factor. Large substituents placed in positions ortho to the azo linkage or the amino groups can force the aromatic rings to twist out of planarity. researchgate.net This disruption of coplanarity can interfere with the π-electron conjugation across the molecule, which may lead to a decrease in color intensity (hypochromic effect) and a shift in absorption wavelength. researchgate.net For instance, studies on related dye systems have shown that bulky substituents increase the intensity of certain absorption bands while decreasing others, indicating conformational changes. researchgate.net

The reactivity of the amino groups themselves can be modified. N-alkylation or N-arylation of the diamine's amino groups can alter the molecule's solubility and its ability to act as a coupling component in the synthesis of more complex polyazo dyes. nih.gov Furthermore, the basicity of the amino groups, and thus their reactivity, is influenced by other substituents on the ring. mdpi.com

Comparative Analysis with Other Azo Dyes and Diamine Derivatives

The properties of 4-(Phenylazo)benzene-1,3-diamine can be better understood by comparing it with other classes of azo dyes.

Comparison with Naphthol-based Dyes: Azo dyes derived from coupling with naphthols (e.g., 1-phenylazo-2-naphthol) often exhibit different shades and properties. Naphthol-based dyes typically show significant azo-hydrazone tautomerism, where a proton can migrate between the azo nitrogen and the hydroxyl oxygen. nih.gov This equilibrium can be influenced by solvent polarity and substituents, affecting the final color and stability. 4-(Phenylazo)benzene-1,3-diamine exists predominantly in the azo form.

Comparison with Heterocyclic Azo Dyes: Azo dyes incorporating heterocyclic rings, such as thiadiazole or pyrazole, often display higher molar extinction coefficients (brighter colors) and significant bathochromic shifts compared to their benzene (B151609) analogs. mdpi.comresearchgate.net The heteroatoms introduce additional electronic effects and can alter the planarity and charge distribution of the molecule, leading to unique spectral properties. mdpi.com

Comparison with other Phenylenediamine Isomers: The arrangement of the amino groups is crucial. While the 1,3- (or meta) diamine arrangement in the title compound is common, other isomers like p-phenylenediamine (B122844) are used to synthesize different classes of dyes and polymers. jbiochemtech.comjchemrev.com The positioning of the amino groups directly impacts the electronic activation of the ring and the possible sites for further coupling reactions. google.com

Rational Design Principles for Targeted Functionalization

The systematic research into structure-property relationships allows for the development of rational design principles for creating new derivatives with specific, targeted functions.

Color Tuning: To achieve a specific color, the absorption maximum (λmax) must be precisely controlled. This can be accomplished by selecting substituents based on their known electronic effects. For a bathochromic (red) shift, strong electron-donating groups like -N(CH3)2 can be added to one ring, while electron-withdrawing groups are placed on the other to maximize the "push-pull" electronic effect across the azo bridge. researchgate.net

Enhancing Molar Absorptivity: To create dyes with greater color intensity, the molecular structure can be modified to enhance the probability of the electronic transition. This often involves creating a more planar, rigid molecular structure with an extended π-conjugation system, for example, by incorporating fused ring systems or heterocyclic moieties. mdpi.com

Modulating Reactivity: For applications where the dye needs to be covalently bonded to a substrate (as with reactive dyes), a reactive functional group (e.g., a chlorotriazine) can be incorporated into the structure. nih.gov The position of this group is chosen to ensure it is accessible for reaction without being sterically hindered or electronically deactivated by other parts of the dye molecule.

Solubility and Application Properties: Functionalization can also be used to tailor physical properties. For example, introducing long alkyl chains or sulfonate groups can increase solubility in nonpolar organic solvents or water, respectively, which is critical for application in different media. mdpi.com

By applying these principles, researchers can move beyond trial-and-error synthesis and rationally design novel derivatives of 4-(Phenylazo)benzene-1,3-diamine with properties optimized for specific applications in textiles, materials science, and analytical chemistry.

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology for Advanced Functional Materials and Nanodevices

The integration of 4-(phenylazo)benzene-1,3-diamine acetate (B1210297) and its related azo compounds with nanotechnology presents a promising avenue for the development of advanced functional materials and nanodevices. The chromophoric azo group and the reactive amine functionalities of the molecule make it a suitable candidate for surface functionalization of nanoparticles, leading to hybrid materials with tailored optical, electronic, and catalytic properties.

Research in this area is exploring the use of azo dye-functionalized nanoparticles in various applications, including:

Sensing and Catalysis: Azo dye-nanoparticle conjugates are being investigated for their potential in chemical sensing and catalysis. The interaction of the azo dye with specific analytes can lead to a detectable change in the optical properties of the nanoparticles, forming the basis for colorimetric sensors. Furthermore, the immobilization of azo dyes on nanoparticle surfaces can enhance their catalytic activity for various chemical reactions. For instance, flavin-conjugated iron oxide nanoparticles have been synthesized and explored as enzyme-inspired photocatalysts for the degradation of azo dyes, demonstrating the potential for creating versatile photocatalytic systems. cam.ac.ukmdpi.com Similarly, silver nanoparticles immobilized on tannic acid-grafted eggshell membranes have shown high catalytic activity in the degradation of azo dyes like Congo red and methyl orange. nih.gov

Advanced Optical Materials: The incorporation of azo dyes into nanostructured materials can lead to the development of novel optical devices. The photoresponsive nature of the azo bond allows for the creation of materials with tunable optical properties, which could be utilized in applications such as optical data storage, holography, and molecular switches.

Biomedical Applications: Functionalized nanoparticles are being explored for various biomedical applications, including drug delivery and bioimaging. mdpi.com While direct research on 4-(phenylazo)benzene-1,3-diamine acetate in this area is limited, the principles of functionalizing nanoparticles with organic molecules are well-established. mdpi.com The amine groups on the benzene (B151609) ring could serve as anchor points for attaching biomolecules or for further chemical modifications to enhance biocompatibility and targeting capabilities.

A summary of nanomaterials integrated with azo compounds and their potential applications is presented in the table below.

NanomaterialAzo Compound TypePotential ApplicationResearch Finding
Iron Oxide NanoparticlesFlavin-catechol conjugateWater remediation, PhotocatalysisThe hybrid system enables both photooxidation and photoreduction of azo dyes, demonstrating versatility as an enzyme-inspired photocatalyst. cam.ac.ukmdpi.com
Silver Nanoparticles on Eggshell MembraneGeneral Azo DyesEnvironmental treatment, CatalysisThe composite material exhibits excellent catalytic activity for the degradation of azo dyes and can be easily recovered and reused. nih.gov
Gold/Silver-doped Poly(titanium oxide)Methylene Orange, Congo RedWater pollutant decompositionDoping with gold and silver nanoparticles extends the operating wavelength range of the photocatalyst, enhancing its activity under both UV and visible light. mdpi.com

High-Throughput Screening and Combinatorial Chemistry for Novel Applications

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery and optimization of new materials and functionalities. acs.org These approaches are increasingly being applied to the field of azo dyes to explore applications beyond their traditional use in textiles.

Combinatorial Synthesis of Azo Dye Libraries: Combinatorial chemistry allows for the synthesis of large libraries of related azo compounds by systematically varying the starting materials (anilines and coupling agents). researchgate.net This approach can be used to generate a diverse range of 4-(phenylazo)benzene-1,3-diamine acetate derivatives with different substituents on the phenyl rings. The ease of the azo coupling reaction makes it particularly suitable for combinatorial synthesis. researchgate.net

High-Throughput Screening for Functional Properties: Once a library of azo compounds is synthesized, HTS techniques can be employed to rapidly screen them for desired properties. This could include screening for specific biological activities, catalytic properties, or unique optical responses. For example, HTS methods are being developed for the rapid detection of banned azo dyes in textiles, which could be adapted to screen for other functionalities.

Discovery of Novel Materials: The combination of combinatorial synthesis and HTS can accelerate the discovery of novel functional materials based on the 4-(phenylazo)benzene-1,3-diamine acetate scaffold. This could lead to the identification of new compounds with applications in areas such as molecular electronics, non-linear optics, and chemosensors.

The table below outlines a conceptual framework for applying combinatorial chemistry and HTS to discover novel applications for derivatives of 4-(phenylazo)benzene-1,3-diamine acetate.

Building Block VariationTarget Property for HTSPotential Novel Application
Substituents on the phenyl ring (electron-donating/withdrawing groups)Non-linear optical responseOptical data storage, Telecommunications
Different coupling componentsSpecific binding to metal ionsColorimetric sensors for environmental monitoring
Variations in the diamine substitution patternAntimicrobial activityDevelopment of new therapeutic agents

Theoretical Advancement in Predictive Modeling for Complex Azo Compounds

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding the structure-property relationships of complex organic molecules like 4-(phenylazo)benzene-1,3-diamine acetate. These methods allow for the prediction of various properties and the rational design of new compounds with desired functionalities.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Models: QSPR and QSAR models are being developed to predict the properties and biological activities of azo dyes based on their molecular structure. researchgate.netdergipark.org.tr These models use computational descriptors to correlate the chemical structure with properties such as color, solubility, and toxicity. researchgate.netdergipark.org.tr For instance, QSAR methods are being used to investigate the toxicological properties of some azo dyes, which can help in designing safer alternatives. dergipark.org.tr

Density Functional Theory (DFT) Calculations: DFT calculations are employed to study the electronic structure, spectroscopic properties, and reactivity of azo compounds. These calculations can provide insights into the azo-hydrazone tautomerism, which is a key property influencing the color and stability of these dyes.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of 4-(phenylazo)benzene-1,3-diamine acetate in different environments, such as in solution or interacting with surfaces. This can provide valuable information for applications in sensing, catalysis, and materials science.

Recent advancements in predictive modeling for azo compounds are summarized in the table below.

Modeling TechniquePredicted PropertySignificance
QSAR/QSPRToxicological properties, Dye-fiber affinityDesign of safer and more efficient azo dyes. researchgate.netdergipark.org.tr
DFTElectronic structure, Spectroscopic propertiesUnderstanding color and reactivity, aiding in the design of new functional dyes.
Molecular DynamicsInteraction with surfaces and biomoleculesPredicting behavior in complex environments for sensing and biomedical applications.

Sustainable Synthesis and Controlled Degradation Pathways for Environmental Applications

The environmental impact of synthetic dyes is a significant concern, driving research towards more sustainable synthesis methods and effective degradation technologies.

Green Synthesis Approaches: There is a growing interest in developing environmentally friendly methods for the synthesis of azo dyes. longdom.org These "green" approaches aim to reduce or eliminate the use of hazardous reagents and solvents. researchgate.netmdpi.com Research is exploring the use of biocatalysts, such as enzymes, and green reaction media, like water, to make the synthesis of compounds like 4-(phenylazo)benzene-1,3-diamine acetate more sustainable. mdpi.com For example, an environmentally benign method for synthesizing azo dyes has been developed using a grinding method at room temperature, which avoids the use of toxic solvents and harsh conditions. longdom.org Another approach involves the use of magnetic solid acid catalysts in solvent-free conditions. researchgate.net

Controlled Degradation for Environmental Remediation: While the stability of azo dyes is desirable for their coloring applications, it poses a challenge for their removal from the environment. Research is focused on developing controlled degradation pathways to break down these compounds into non-toxic products. Advanced oxidation processes, such as photocatalysis and sonocatalysis, are being investigated for the degradation of chrysoidine (B147795) and other azo dyes. mdpi.comresearchgate.net For instance, the sonocatalytic degradation of Chrysoidine R using ultrasonically synthesized NiFe2O4 catalyst has been shown to be an effective method. mdpi.comresearchgate.net The degradation process often involves the cleavage of the azo bond, leading to the formation of aromatic amines, which can then be further degraded. mdpi.com

Biocatalytic Degradation: The use of microorganisms and their enzymes for the degradation of azo dyes is a promising and environmentally friendly approach. Researchers are identifying and engineering enzymes that can efficiently break the azo bond under mild conditions.

The following table highlights some of the sustainable approaches being explored for the synthesis and degradation of azo dyes.

ApproachMethodKey Advantages
Sustainable Synthesis Grinding at room temperatureSolvent-free, simple conditions, low cost. longdom.org
Magnetic solid acid catalystsSolvent-free, reusable catalyst. researchgate.net
Enzymatic synthesis (e.g., laccase)Mild reaction conditions, use of renewable catalysts. mdpi.com
Controlled Degradation Sonocatalysis with NiFe2O4Effective degradation, potential for catalyst reuse. mdpi.comresearchgate.net
Photocatalysis with functionalized nanoparticlesUse of light energy, potential for complete mineralization. cam.ac.ukmdpi.com
BiocatalysisEnvironmentally friendly, mild conditions.

Q & A

Q. What are the standard methodologies for synthesizing 4-(Phenylazo)benzene-1,3-diamine acetate, and how can reaction conditions be optimized?

Answer: The synthesis typically involves diazotization and coupling reactions. A general protocol includes:

Dissolving 1,3-diaminobenzene in acidic medium (e.g., HCl) at 0–5°C.

Adding sodium nitrite to generate the diazonium salt.

Coupling with aniline derivatives in ethanol/water under controlled pH (4–6).

Neutralizing with acetate buffer to precipitate the product.

Key variables to optimize include temperature (prevents diazonium decomposition), stoichiometry (excess aniline ensures coupling efficiency), and pH (affects azo bond stability). Reflux duration and solvent polarity (e.g., ethanol vs. DMF) influence yield and purity .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

Answer:

  • UV-Vis Spectroscopy : Identifies π→π* transitions in the azo group (λmax ~400–500 nm) and monitors pH-dependent tautomerism.
  • FTIR : Confirms N=N stretching (~1450–1600 cm⁻¹) and NH₂/acetate vibrations.
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and acetate protons (δ 1.9–2.1 ppm). ¹³C NMR distinguishes azo-linked carbons (δ 140–160 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How does environmental pH affect the stability of 4-(Phenylazo)benzene-1,3-diamine acetate?

Answer: The compound exhibits pH-sensitive degradation due to protonation/deprotonation of the azo group and acetate moiety. Stability studies should:

Prepare buffered solutions (pH 2–12).

Monitor absorbance changes (UV-Vis) over time.

Calculate degradation kinetics (zero/first-order models).

Table 1: Stability Data at 25°C

pHHalf-life (h)Degradation Pathway
248Acid-catalyzed hydrolysis
7120Minimal degradation
1224Base-induced azo bond cleavage

Stability is maximized near neutral pH .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for azo bond formation?

Answer: Conflicting data (e.g., radical vs. ionic mechanisms) arise from solvent polarity and catalyst choice. To address this:

Isotopic Labeling : Use ¹⁵N-labeled nitrite to track nitrogen incorporation.

Kinetic Isotope Effects (KIE) : Compare rates with H₂O vs. D₂O to identify proton transfer steps.

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies.

For example, polar solvents (DMF) favor ionic pathways, while nonpolar solvents (toluene) promote radical intermediates .

Q. What strategies are recommended for analyzing conflicting biological activity data in cell-based assays?

Answer: Contradictions may stem from cell line variability or assay conditions. Mitigation strategies:

Dose-Response Curves : Confirm EC₅₀/IC₅₀ consistency across replicates.

Metabolic Profiling : Use LC-MS to identify cell-specific metabolite interactions.

Theoretical Alignment : Cross-validate results with molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tyrosine kinases.

Example Workflow:

  • Screen cytotoxicity (MTT assay) in 3+ cell lines.
  • Validate target engagement via Western blot (e.g., phosphorylated ERK1/2).
  • Reconcile discrepancies using pathway enrichment analysis (KEGG/GO) .

Q. How can factorial design optimize experimental parameters for large-scale synthesis without industrial protocols?

Answer: A 2³ factorial design evaluates three critical factors:

  • Factors : Temperature (X₁), catalyst concentration (X₂), reaction time (X₃).
  • Response Variables : Yield (%), purity (HPLC area%).

Table 2: Factorial Design Matrix

RunX₁ (°C)X₂ (mol%)X₃ (h)Yield (%)Purity (%)
125526892
2251047595
340548289

ANOVA identifies significant interactions (e.g., X₁×X₃). Optimal conditions might be 40°C, 5 mol% catalyst, 4 hours .

Q. What advanced computational methods predict the compound’s interactions with biomolecules?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1BM0) over 100 ns to assess stability.
  • QSAR Models : Train on azo-dye libraries to correlate substituent effects (e.g., Hammett σ) with bioactivity.
  • TDDFT : Predict excited-state behavior for photodynamic therapy applications.

Tools like GROMACS (MD) and Gaussian (TDDFT) are standard. Validate predictions with SPR (surface plasmon resonance) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.